trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane)
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Overview
Description
trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane): is a chemical compound with the molecular formula C20H28F2. It is characterized by the presence of two cyclohexane rings connected by an ethyl bridge and substituted with a 3,4-difluorophenyl group. This compound is notable for its applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives and 3,4-difluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 3,4-difluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Dehydration: The alcohol is dehydrated using a strong acid like sulfuric acid to form the corresponding alkene.
Hydrogenation: The alkene is hydrogenated in the presence of a palladium catalyst to yield the desired trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Grignard reaction and hydrogenation steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (NH2R), thiols (SHR)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for understanding the interactions between fluorinated aromatic rings and biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of liquid crystal materials. Its rigid structure and specific electronic properties make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- trans,trans-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane)
- trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane)
Uniqueness
The uniqueness of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) lies in its specific substitution pattern and the presence of an ethyl bridge. This structure imparts distinct physical and chemical properties, making it particularly useful in applications requiring high stability and specific electronic characteristics.
This detailed overview provides a comprehensive understanding of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane), covering its synthesis, reactions, applications, and unique features
Biological Activity
trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is a synthetic compound characterized by its unique structure, which includes two cyclohexane rings and a 3,4-difluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating receptor functions and enzyme activities.
- Molecular Formula : C20H28F2
- Molecular Weight : 306.441 g/mol
- CAS Number : 118164-50-4
- Structure : The compound features an ethyl bridge connecting two cyclohexane rings, with a difluorophenyl group that enhances its lipophilicity and biological interaction potential.
The biological activity of trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The presence of fluorine atoms in the structure may facilitate stronger hydrogen bonding with biological receptors, potentially enhancing binding affinity and selectivity.
- Enzyme Interaction : The compound may also modulate the activity of certain enzymes by altering their conformation or blocking active sites.
In Vitro Studies
Research has demonstrated that trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) exhibits significant activity in various biological assays:
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α7 Nicotinic Acetylcholine Receptors (nAChRs) : Studies indicate that compounds similar to trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) act as positive allosteric modulators at α7 nAChRs. These receptors are implicated in cognitive functions and neuroprotection.
Table data adapted from relevant studies .
Compound EC50 (µM) Max. Modulation (%) Compound A 0.18 1200 Compound B 0.14 600
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Neuroprotective Effects : Compounds with similar structures have shown promise in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
- Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to modulate inflammatory pathways, indicating a role in managing chronic inflammatory diseases.
Properties
IUPAC Name |
4-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h11-17H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECTZREPSJUQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338644 |
Source
|
Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118164-50-4 |
Source
|
Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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